Cc1nc2ccc (cc2nc1C)C (O)=O . The InChI code is 1S/C11H10N2O2/c1-6-7 (2)13-10-5-8 (11 (14)15)3-4-9 (10)12-6/h3-5H,1-2H3, (H,14,15) .
The synthesis of 2,3-Dimethylquinoxaline-6-carboxylic acid typically involves several key steps:
The synthetic routes are optimized for yield, purity, and cost-effectiveness, although industrial-scale production methods are less documented.
The molecular structure of 2,3-Dimethylquinoxaline-6-carboxylic acid can be analyzed in terms of its geometric and electronic properties:
2,3-Dimethylquinoxaline-6-carboxylic acid is involved in various chemical reactions:
The mechanism of action for 2,3-Dimethylquinoxaline-6-carboxylic acid involves several pathways depending on its application:
The physical and chemical properties of 2,3-Dimethylquinoxaline-6-carboxylic acid are as follows:
2,3-Dimethylquinoxaline-6-carboxylic acid has significant scientific applications:
Quinoxaline chemistry originated in the late 19th century with the synthesis of parent quinoxaline (benzopyrazine). Early 20th-century studies explored ring reactivity, including 2,3-dimethylquinoxaline’s reactions with dienophiles like maleic anhydride (1943), revealing tautomerism-driven cycloadditions [2]. By 1997, advanced applications emerged, such as:
Systematic Nomenclature:
Structural Features:
CC1=C(C)N=C2C=C(C=CC2=N1)C(=O)O [3] [7] Isomerism:Positional isomers exist, notably the 5-carboxylic acid (CAS 6924-67-0). The 6-isomer is distinguished by:
Table 1: Nomenclature and Identifiers
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 17635-26-6 |
| Preferred IUPAC Name | 2,3-Dimethylquinoxaline-6-carboxylic acid |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| InChIKey | RCACNAWRFYUKLC-UHFFFAOYSA-N |
| Common Synonyms | 2,3-Dimethyl-6-quinoxalinecarboxylic acid; Quinoxaline-6-carboxylic acid, 2,3-dimethyl- |
Heterocyclic Reactivity:
Synthetic Utility:
Table 2: Key Applications
| Application Domain | Role of Compound | Example Use |
|---|---|---|
| Pharmaceutical Synthesis | Building block for bioactive molecules | Antibacterial/antiviral quinoxaline derivatives |
| Materials Science | Electron-transport layer component | Organic light-emitting diodes (OLEDs) |
| Coordination Chemistry | Ligand for metal complexes | Catalytic asymmetric synthesis |
| Biocatalysis | Substrate for decarboxylase enzymes | Study of enzymatic radical mechanisms |
Pharmaceutical Relevance:
Materials Chemistry:
This multifunctional compound exemplifies the strategic value of carboxylate-functionalized heterocycles in advancing synthetic and applied chemistry.
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9